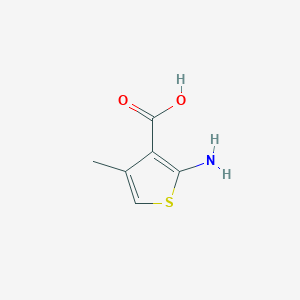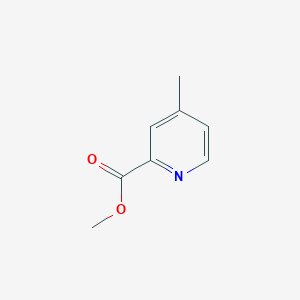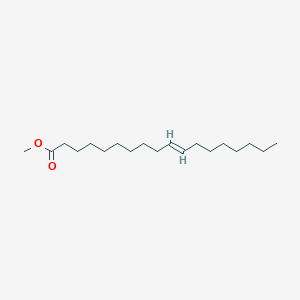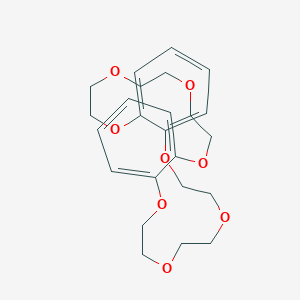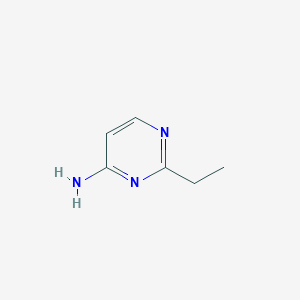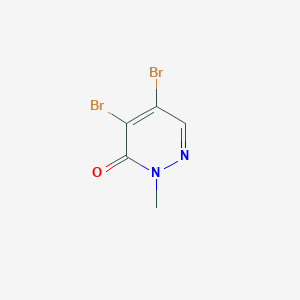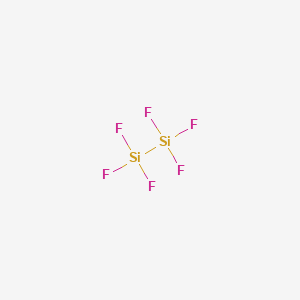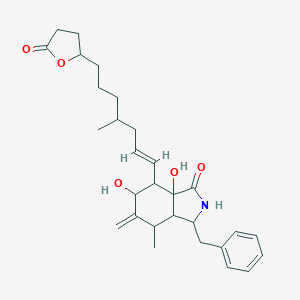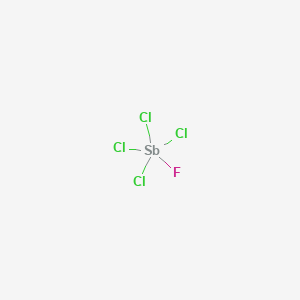
Tetrachloro(fluoro)-lambda~5~-stibane
Übersicht
Beschreibung
Tetrachloro(fluoro)-lambda5-stibane is a compound that has been researched for its unique structural and chemical properties. It belongs to a class of organometallic compounds with potential applications in various fields, including materials science and catalysis.
Synthesis Analysis
The synthesis of organometallic compounds similar to Tetrachloro(fluoro)-lambda5-stibane often involves complex reactions that require precise control of conditions to achieve the desired product. For example, studies have reported the synthesis of various organometallic compounds through multi-step processes involving crucial reactions like cycloadditions and retroelectrocyclizations (Philippe et al., 2022).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of fluorine and other halogens, which can significantly influence their electronic and steric properties. X-ray crystallography and spectroscopic methods like NMR are typically used to determine these structures (Ghammamy et al., 2006).
Chemical Reactions and Properties
These compounds often exhibit unique reactivity due to the presence of fluorine, which can impart electrophilic or nucleophilic characteristics depending on the overall molecular context. For instance, fluorinated compounds have been used in electrophilic aromatic substitution reactions (Banks et al., 2003).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are crucial in determining the practical applications of these compounds. These properties can be significantly affected by the presence of fluorine atoms, which often increase the compound's stability and inertness.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group compatibility, are essential for potential applications in synthesis and materials science. The unique combination of fluorine and other halogens in Tetrachloro(fluoro)-lambda5-stibane-like compounds can lead to distinctive chemical behaviors, useful in various chemical reactions and processes (Ochiai et al., 2007).
Wissenschaftliche Forschungsanwendungen
C-F Bond Activation in Organic Synthesis
- Overview: Fluorine chemistry, including the use of fluorinated compounds like Tetrachloro(fluoro)-lambda
5-stibane, plays a significant role in various fields of science and technology. Its applications span across the development of poly(tetrafluroethylene), fluoro-liquid crystals, and pharmaceuticals, where fluorine atoms contribute unique properties (Amii & Uneyama, 2009).
Fluorine Chemistry in Stereochemical Synthesis
- Applications: The compound is utilized in stereochemical synthesis processes, including the stereoselective synthesis of beta-halogenovinyl(aryl)-lambda3-iodanes. This involves complex reactions with halopentynes, showcasing the versatility of fluorine chemistry in creating structurally diverse molecules (Ochiai et al., 2007).
Optical Materials and Sensing Devices
- Usage: The compound's derivatives are used in creating optical materials components. Their response to protonation and metal ion complexation is crucial for developing fluorescent sensing device components, indicating its potential in photonic technologies (Spitler, Shirtcliff, & Haley, 2007).
Electrophilic Fluorination
- Significance: Electrophilic fluorination, a key area in organofluorine chemistry, involves reagents like Tetrachloro(fluoro)-lambda
5-stibane. These reagents facilitate the introduction of fluorine into organic molecules, a crucial step in synthesizing various fluorine-containing compounds (Singh & Shreeve, 2004).
Analytical Standards for Toxic Compounds
- Analytical Application: The compound is used to prepare fluoro-PCBs (polychlorinated biphenyls), serving as analytical standards for toxic PCB congeners. Its precise and controlled fluorination capabilities make it invaluable in environmental and analytical chemistry (Sott, Hawner, & Johansen, 2008).
Medical Imaging
- Medical Research: Derivatives of Tetrachloro(fluoro)-lambda
5-stibane are used in PET imaging for binding to nicotinic acetylcholine receptors in the brain, demonstrating its application in neuroscience and medical diagnostics (Horti et al., 2000).
Safety And Hazards
When dealing with fluorine- and chlorine-containing compounds, safety is a crucial concern. These compounds can be highly reactive and potentially hazardous. Proper safety measures, including the use of appropriate personal protective equipment and safe handling procedures, are essential3.
Zukünftige Richtungen
The field of fluorine chemistry, particularly the development of new methods for the selective introduction of fluorine atoms into organic molecules, is a vibrant area of research. Future advancements in this field could have significant implications for various industries, including pharmaceuticals, agrochemicals, and materials science14.
Please note that this is a general overview and may not directly apply to “Tetrachloro(fluoro)-lambda~5~-stibane”. For more specific information, further research or consultation with a subject matter expert may be necessary.
Eigenschaften
IUPAC Name |
tetrachloro(fluoro)-λ5-stibane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.FH.Sb/h5*1H;/q;;;;;+5/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAQDDWJNRMULW-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Sb](Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4FSb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573725 | |
| Record name | Tetrachloro(fluoro)-lambda~5~-stibane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrachloro(fluoro)-lambda~5~-stibane | |
CAS RN |
14913-58-7 | |
| Record name | Tetrachloro(fluoro)-lambda~5~-stibane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tetrachloro(fluoro)stibane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



